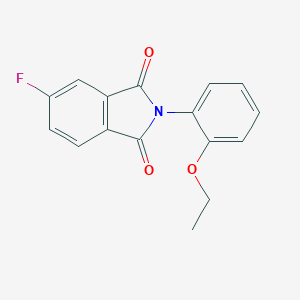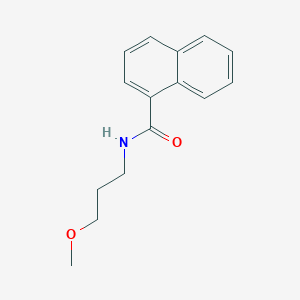![molecular formula C18H15FN2O4S B258767 N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide, also known as FSBA, is a chemical compound that has gained attention in scientific research due to its unique properties. FSBA is a sulfonamide-based compound that has been synthesized using various methods.
Wirkmechanismus
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide inhibits the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase, by binding to their active sites. The inhibition of these enzymes leads to a decrease in the production of certain metabolites, which can have various effects on the body. N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has also been reported to exhibit anti-inflammatory and anti-tumor properties, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has also been reported to inhibit the activity of acetylcholinesterase, which is involved in the regulation of nerve impulses. In addition, N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has been reported to exhibit anti-inflammatory and anti-tumor properties, which can have various effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has also been reported to exhibit unique properties that make it a potential drug candidate for the treatment of various diseases. However, N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has some limitations for lab experiments. It has been reported to have low solubility in water, which can make it difficult to use in certain experiments. In addition, N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has been reported to have low bioavailability, which can limit its effectiveness as a drug candidate.
Zukünftige Richtungen
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has the potential to be a valuable drug candidate for the treatment of various diseases. Future research should focus on improving the synthesis methods to increase the purity and yield of N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide. In addition, further studies should be conducted to fully understand the mechanism of action of N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide. Future research should also focus on developing more advanced purification techniques to improve the purity of N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide. Finally, future research should focus on developing more effective delivery methods to improve the bioavailability of N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide.
Synthesemethoden
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide can be synthesized using various methods, including the reaction of 4-fluoroaniline with 2-furaldehyde followed by the reaction with sulfanilamide. Another method involves the reaction of 4-fluoroaniline with 2-furaldehyde followed by the reaction with p-toluene sulfonamide. These methods have been reported to yield high purity N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide. However, the purity of N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide can be improved by using more advanced purification techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has been extensively studied in scientific research due to its unique properties. It has been reported to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has also been reported to exhibit anti-inflammatory and anti-tumor properties. Due to its unique properties, N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
Eigenschaften
Produktname |
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide |
|---|---|
Molekularformel |
C18H15FN2O4S |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-3-(furan-2-ylmethylsulfamoyl)benzamide |
InChI |
InChI=1S/C18H15FN2O4S/c19-14-6-8-15(9-7-14)21-18(22)13-3-1-5-17(11-13)26(23,24)20-12-16-4-2-10-25-16/h1-11,20H,12H2,(H,21,22) |
InChI-Schlüssel |
MWQVCKRUSGVANJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)NC3=CC=C(C=C3)F |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)



![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)

![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)

![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)
